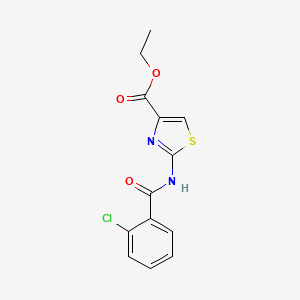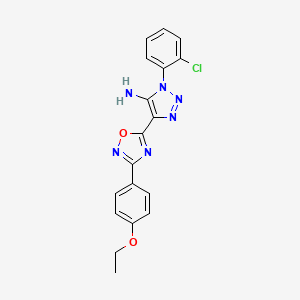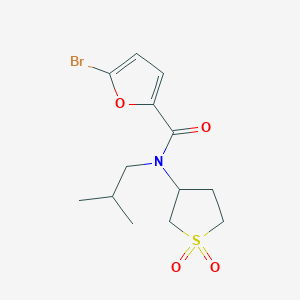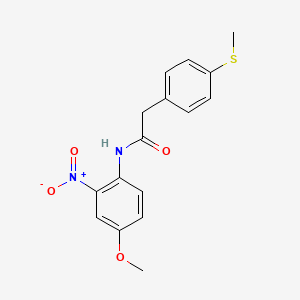![molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol CAS No. 2350481-93-3](/img/structure/B2530605.png)
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclopropyl ring substituted with two fluorine atoms and a furan ring, making it a valuable molecule for studying the effects of fluorination and cyclopropyl groups in chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the furan ring and fluorine atoms. One common method involves the use of difluorocarbene precursors and cyclopropanation reagents under controlled conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol has several scientific research applications:
Chemistry: The compound is used to study the effects of fluorination and cyclopropyl groups on chemical reactivity and stability.
Biology: It serves as a probe to investigate biological pathways and enzyme interactions involving fluorinated compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropyl group contributes to the compound’s rigidity and conformational stability, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol can be compared with other similar compounds, such as:
[(1R,2S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol: This isomer differs in stereochemistry and may exhibit different reactivity and biological activity.
[(1S,3S)-2,2-Difluoro-3-(thiophen-3-yl)cyclopropyl]methanol: Substitution of the furan ring with a thiophene ring alters the compound’s electronic properties and reactivity.
[(1S,3S)-2,2-Difluoro-3-(pyridin-3-yl)cyclopropyl]methanol: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
Propriétés
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDRVSGDPJJCJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2C(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2530531.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B2530539.png)
![[methyl(phenyl)amino]thiourea](/img/structure/B2530542.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

